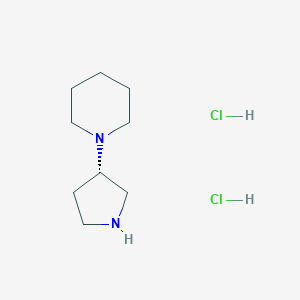

(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3S)-pyrrolidin-3-yl]piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-6-11(7-3-1)9-4-5-10-8-9;;/h9-10H,1-8H2;2*1H/t9-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPYVOIPMPHKGB-WWPIYYJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@H]2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855865 | |

| Record name | 1-[(3S)-Pyrrolidin-3-yl]piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917505-12-5 | |

| Record name | 1-[(3S)-Pyrrolidin-3-yl]piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-(Pyrrolidin-3-yl)piperidine Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride, identified by its CAS Number 917505-12-5 , is a chiral synthetic building block that has garnered significant interest within the medicinal chemistry community.[1][2][3] This molecule uniquely combines two of the most prevalent saturated heterocyclic motifs found in pharmaceuticals: the pyrrolidine and piperidine rings.[2][4] These scaffolds are considered "privileged structures" due to their frequent appearance in a vast array of biologically active compounds and approved drugs.[3] The inherent three-dimensionality and the presence of a basic nitrogen atom in both rings allow for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[5]

This guide, intended for professionals in drug research and development, provides a comprehensive overview of this compound. It delves into its chemical properties, plausible synthetic routes with an emphasis on stereochemical control, robust analytical methodologies for quality assurance, and its significant applications as a scaffold in the design of novel therapeutic agents, particularly for central nervous system (CNS) disorders.[6][7]

Core Physicochemical and Structural Characteristics

This compound is a solid, typically white to off-white, at room temperature.[2] The dihydrochloride salt form enhances its stability and aqueous solubility, which are advantageous properties for handling and for certain biological assays. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 917505-12-5 | [1][2][3] |

| Molecular Formula | C₉H₂₀Cl₂N₂ | [1] |

| Molecular Weight | 227.18 g/mol | [3] |

| Synonyms | 1-[(3S)-3-pyrrolidinyl]piperidine dihydrochloride | [1][2] |

| Physical Form | Solid | [1][2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

| InChI Key | GDPYVOIPMPHKGB-WWPIYYJJSA-N | [1][3] |

Enantioselective Synthesis: Mastering Stereochemical Integrity

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the stereoselective synthesis of (S)-1-(Pyrrolidin-3-yl)piperidine is of paramount importance. A logical and efficient synthetic strategy involves the coupling of a pre-existing chiral pyrrolidine building block with piperidine, most commonly through reductive amination. This approach ensures the retention of the desired stereochemistry at the C3 position of the pyrrolidine ring.

A plausible synthetic pathway is outlined below. The process begins with a commercially available, enantiopure N-Boc-(S)-3-aminopyrrolidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the pyrrolidine nitrogen, preventing side reactions.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

Structure Elucidation of (S)-1-(Pyrrolidin-3-yl)piperidine Dihydrochloride: A Multi-Technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. (S)-1-(Pyrrolidin-3-yl)piperidine, a chiral molecule featuring two key heterocyclic scaffolds, represents a compound class of significant interest in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of its dihydrochloride salt form. We move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated workflow that leverages Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment. This document is intended for researchers, analytical scientists, and drug development professionals who require a definitive guide to characterizing complex small molecules.

Introduction: The Imperative for Unambiguous Characterization

(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride (Molecular Formula: C₉H₂₀Cl₂N₂, Molecular Weight: 227.18 g/mol ) is a chiral synthetic building block.[4][5][6] Its structure combines a piperidine ring, a common motif in pharmaceuticals, with a chiral pyrrolidine ring.[7][8] The "(S)" designation at the C3 position of the pyrrolidine ring introduces a critical stereochemical element. In drug development, different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, confirming not only the atomic connectivity but also the absolute stereochemistry is a non-negotiable regulatory and scientific requirement.

The dihydrochloride salt form enhances the compound's stability and aqueous solubility but also influences its spectroscopic behavior, particularly the protonation state of the two nitrogen atoms. This guide outlines a logical, multi-faceted approach to navigate these complexities and arrive at a definitive structural assignment.

The Analytical Workflow: An Integrated Strategy

A single analytical technique is rarely sufficient for complete structure elucidation. We employ a synergistic workflow where each method provides a unique and complementary piece of the structural puzzle. The results are cross-validated to build an unshakeable foundation of evidence.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Mass spectrometry serves as the initial checkpoint, providing the exact mass and elemental composition, which are fundamental to confirming the molecular formula. For piperidine-containing compounds, MS also offers valuable structural clues through fragmentation analysis.[9][10][11]

High-Resolution Mass Spectrometry (HRMS)

Causality: Before investing in extensive NMR studies, it is crucial to confirm that the material in hand has the correct molecular formula. HRMS provides this confirmation with high precision, distinguishing the target compound from potential impurities or incorrectly identified substances. We use Electrospray Ionization (ESI) in positive mode, as the nitrogen atoms are readily protonated.

Experimental Protocol (ESI-QTOF):

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or a methanol/water mixture.

-

Instrument: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is selected due to the basicity of the nitrogen atoms.[11]

-

Analysis: Perform a full scan (e.g., m/z 50-500) to identify the precursor ion.[11] The expected ion is the monoprotonated species [M+H]⁺, where M is the free base C₉H₁₈N₂. The dihydrochloride salt will dissociate in solution.

-

Data Analysis: Calculate the theoretical exact mass of the [C₉H₁₉N₂]⁺ ion and compare it to the experimentally observed mass. The deviation should be less than 5 ppm.

Tandem Mass Spectrometry (MS/MS)

Causality: MS/MS analysis fragments the parent ion and reveals its constituent parts, providing corroborating evidence for the connectivity of the pyrrolidine and piperidine rings. The fragmentation pattern is a structural fingerprint.

Experimental Protocol (MS/MS):

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 155.1599) in the quadrupole.

-

Collision-Induced Dissociation (CID): Fragment the selected ion using a collision gas (e.g., Argon or Nitrogen) at varying collision energies.

-

Fragment Ion Analysis: Acquire the product ion spectrum.

-

Interpretation: Analyze the fragmentation pattern. Key expected fragmentations for piperidine and pyrrolidine derivatives include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring-opening pathways.[11][12]

| Precursor Ion (m/z) | Theoretical Mass | Fragment Ion (m/z) | Proposed Structure/Loss |

| 155.1599 | [C₉H₁₉N₂]⁺ | 84.0813 | Piperidine ring fragment |

| 155.1599 | [C₉H₁₉N₂]⁺ | 71.0759 | Pyrrolidine ring fragment |

| 155.1599 | [C₉H₁₉N₂]⁺ | 112.1126 | Loss of C₃H₇ (propyl radical) from piperidine ring |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups. For this dihydrochloride salt, we expect to see characteristic absorptions for N-H bonds (from the protonated amines) and aliphatic C-H bonds. The absence of certain bands (like C=O or O-H) is equally informative.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Interpretation: Analyze the positions, shapes, and intensities of the absorption bands.

Expected Vibrational Bands:

-

~3000-2700 cm⁻¹ (Broad): Strong, broad absorption characteristic of N⁺-H stretching in amine hydrochlorides. This region will overlap with C-H stretches.

-

2950-2850 cm⁻¹ (Medium-Strong): Aliphatic C-H stretching from the CH₂ groups of the two rings.[13]

-

~1600-1500 cm⁻¹ (Medium): N-H bending vibrations.

-

1250-1020 cm⁻¹ (Medium): C-N stretching vibrations for aliphatic amines.[14]

The presence of a very broad band in the 3000-2700 cm⁻¹ region is a strong indicator of the hydrochloride salt form. The molecule contains both a secondary amine (in the pyrrolidine ring) and a tertiary amine (in the piperidine ring). In the dihydrochloride salt, both are protonated, giving rise to N⁺-H stretches.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule in solution. A full suite of 1D and 2D experiments is required for an unambiguous assignment.

Experimental Protocol (General):

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and allows for the observation of exchangeable N-H protons.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

¹H and ¹³C NMR: The Basic Scaffolding

-

¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling). The dihydrochloride form will cause significant downfield shifts for protons adjacent to the protonated nitrogen atoms.

-

¹³C NMR: Shows the number of distinct carbon environments.[16] Carbons bonded to nitrogen will be deshielded and appear downfield.[12]

2D NMR: Connecting the Dots

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of H-C-C-H networks within each ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is essential for assigning carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the pyrrolidine and piperidine rings, by observing a correlation from the C3 proton of the pyrrolidine to the carbons of the piperidine ring across the C-N bond.

Caption: Key HMBC correlation confirming the C3-N bond.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| Pyrrolidine CH (C3) | 3.5 - 4.0 | 55 - 60 | Piperidine C2'/C6' |

| Pyrrolidine CH₂ (C2, C5) | 3.0 - 3.8 | 45 - 55 | Other pyrrolidine carbons |

| Piperidine CH₂ (C2', C6') | 2.8 - 3.5 | 50 - 58 | Pyrrolidine C3 |

| Piperidine CH₂ (C3', C5') | 1.5 - 2.0 | 20 - 28 | Piperidine C2'/C4'/C6' |

| Piperidine CH₂ (C4') | 1.4 - 1.8 | 22 - 30 | Piperidine C3'/C5' |

| N-H Protons | 8.0 - 10.0 (broad, in DMSO) | N/A | N/A |

Single-Crystal X-ray Crystallography: The Definitive Answer

While spectroscopic methods provide powerful evidence for connectivity, only X-ray crystallography can directly observe the three-dimensional arrangement of atoms in space, providing unequivocal proof of both the molecular structure and the absolute stereochemistry.[17][18][19]

Causality: For a chiral drug candidate, confirming the absolute configuration ("S" in this case) is paramount. X-ray crystallography is the gold standard for this determination.[20][21] It provides a complete atomic coordinate map, from which bond lengths, bond angles, and the precise spatial relationship between all atoms can be determined.

Experimental Protocol:

-

Crystal Growth: This is the most critical and often challenging step.

-

Slowly evaporate a solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/diethyl ether, ethanol/isopropanol).

-

Vapor diffusion, where a precipitant is slowly diffused into a solution of the compound, is another common technique.

-

The goal is to obtain a single, well-ordered crystal of sufficient size and quality (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using computational methods to determine the initial positions of the atoms.

-

The atomic positions and thermal parameters are "refined" to achieve the best possible fit between the observed diffraction data and the calculated data based on the structural model.

-

-

Absolute Stereochemistry Determination:

-

For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute structure can be determined from the diffraction data using anomalous dispersion effects (the Flack parameter). A Flack parameter close to zero confirms the assigned stereochemistry.

-

The final output is a crystallographic information file (CIF) containing the atomic coordinates, which can be visualized as a 3D model, confirming the S-configuration at the chiral center and the connectivity of the entire molecule.

Conclusion: A Unified and Validated Structural Assignment

The structure elucidation of this compound is achieved through a systematic and integrated analytical strategy.

-

HRMS confirms the elemental formula C₉H₁₈N₂.

-

FTIR verifies the presence of N⁺-H and C-H functional groups, consistent with an amine dihydrochloride salt.

-

A comprehensive suite of 1D and 2D NMR experiments maps the complete H-C framework, establishing the atom-to-atom connectivity between and within the pyrrolidine and piperidine rings.

-

Finally, single-crystal X-ray crystallography provides the definitive, high-resolution 3D structure, unequivocally confirming the connectivity and, most critically, the absolute (S)-stereochemistry at the chiral center.

By cross-validating the results from these orthogonal techniques, we build a robust and unimpeachable body of evidence, ensuring the structural integrity of the molecule for its intended use in research and drug development.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 917505-12-5 [sigmaaldrich.com]

- 5. This compound [cymitquimica.com]

- 6. This compound | 917505-12-5 [sigmaaldrich.com]

- 7. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]

- 8. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 17. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. excillum.com [excillum.com]

- 19. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (S)-1-(Pyrrolidin-3-yl)piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride, a key building block in modern medicinal chemistry. Drawing upon established scientific principles and available data, this document aims to equip researchers with the critical information necessary for its effective use in the laboratory and in the development of novel therapeutics.

Introduction: The Significance of the Pyrrolidinyl-Piperidine Scaffold

The pyrrolidine and piperidine ring systems are ubiquitous structural motifs in a vast array of biologically active compounds, including a significant number of approved pharmaceuticals.[1][2] Their prevalence stems from their ability to introduce three-dimensional complexity into molecules, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. The combination of these two saturated heterocycles in (S)-1-(Pyrrolidin-3-yl)piperidine offers a versatile scaffold with a defined stereochemistry, making it a valuable asset in the design of potent and selective therapeutic agents. This guide will delve into the specific properties of the dihydrochloride salt of the (S)-enantiomer, a common form for handling and formulation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the known characteristics of this compound.

General and Physical Properties

This compound is typically supplied as a white to off-white solid.[3] Its solid-state nature at ambient temperature is consistent with the ionic character imparted by the dihydrochloride salt form.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Physical Form | White to off-white solid | [3][4] |

| Storage Temperature | Room temperature |

As a Senior Application Scientist, it is crucial to emphasize that while "room temperature" is a general guideline, controlled room temperature (20-25 °C) is recommended for long-term storage to ensure stability and prevent degradation.

Chemical and Molecular Properties

The chemical identity of this compound is defined by its molecular formula and weight.

Table 2: Chemical and Molecular Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 917505-12-5 | [3] |

| Molecular Formula | C₉H₂₀Cl₂N₂ | |

| Molecular Weight | 227.18 g/mol | [3] |

| Purity | ≥96.0% |

Note: The molecular weight may be listed as 227.17 g/mol by some suppliers, a minor difference attributable to rounding of atomic weights.[5]

Solubility Profile

The solubility of a compound is a critical parameter for its use in biological assays, formulation studies, and as a reactant in chemical synthesis. As a dihydrochloride salt, (S)-1-(Pyrrolidin-3-yl)piperidine is expected to exhibit good solubility in polar protic solvents such as water and alcohols. Dimethyl sulfoxide (DMSO) is also a common solvent for a wide range of organic compounds and is likely to be effective for this molecule.[6]

Experimental insight: When preparing stock solutions, it is advisable to start with a small quantity of the compound and gradually add the solvent while vortexing or sonicating to aid dissolution. For biological applications, ensuring the final concentration of the organic solvent (like DMSO) in the assay medium is below the tolerance level of the biological system is paramount to avoid off-target effects.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and integrity of a research compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aliphatic region, corresponding to the protons of the pyrrolidine and piperidine rings. The presence of the dihydrochloride salt will likely lead to broad signals for the N-H protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. N-H stretching vibrations of the ammonium salts will appear as broad bands in the 2400-3200 cm⁻¹ region. C-N stretching vibrations are also expected in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), would show a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 155.2, where M is the free base of (S)-1-(Pyrrolidin-3-yl)piperidine.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound. A purity of ≥96.0% is commonly reported by suppliers.

Methodology Insight: A typical HPLC analysis would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector, although the chromophore in this molecule is weak, necessitating sensitive detection or derivatization for quantitative analysis.

Synthesis and Chemical Reactivity

(S)-1-(Pyrrolidin-3-yl)piperidine is a valuable chiral building block. Its synthesis often involves multi-step sequences starting from readily available chiral precursors.

General Synthetic Strategies

The synthesis of substituted pyrrolidines and piperidines can be achieved through various synthetic routes.[3][7] Common strategies include:

-

Reductive Amination: A primary or secondary amine can be reacted with a ketone or aldehyde under reducing conditions to form a new C-N bond.

-

Nucleophilic Substitution: A nucleophilic amine can displace a leaving group on an alkyl halide or sulfonate.

-

Ring-Closing Metathesis: This powerful reaction can be used to form cyclic amines from acyclic precursors.

A plausible synthetic route to (S)-1-(Pyrrolidin-3-yl)piperidine could involve the reaction of (S)-3-aminopyrrolidine (or a protected derivative) with a suitable piperidine precursor.

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Development

The pyrrolidinyl-piperidine scaffold is of significant interest to medicinal chemists due to its presence in a number of biologically active molecules.

Role as a Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The pyrrolidine and piperidine rings individually are considered privileged scaffolds, and their combination in a single molecule offers a rich three-dimensional structure that can be readily functionalized to explore chemical space and optimize interactions with a variety of protein targets.

Potential Therapeutic Targets

Derivatives of (S)-1-(Pyrrolidin-3-yl)piperidine have been investigated for their activity against a range of therapeutic targets. Of particular note is their exploration as chemokine receptor antagonists. For instance, related aminopyrrolidine derivatives have been identified as potent antagonists of the CCR2b receptor, a target implicated in inflammatory and autoimmune diseases.[8] The development of small molecule antagonists for chemokine receptors like CCR2 and CCR5 is an active area of research for conditions such as rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy.[9]

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]

- 4. 1-[(3S)-3-PYRROLIDINYL]-PIPERIDINE DIHYDROCHLORIDE | 917505-12-5 [amp.chemicalbook.com]

- 5. This compound [cymitquimica.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. WO2011103263A2 - Process for synthesis of 2-substituted pyrrolidines and piperadines - Google Patents [patents.google.com]

- 8. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride chemical properties

An In-Depth Technical Guide to (S)-1-(Pyrrolidin-3-yl)piperidine Dihydrochloride: Properties, Synthesis, and Applications

Executive Summary

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a bifunctional molecule featuring both pyrrolidine and piperidine moieties, it serves as a valuable and versatile building block in the synthesis of complex molecular architectures. The presence of a defined stereocenter at the C3 position of the pyrrolidine ring is critical for developing stereospecific ligands for biological targets, making it a key intermediate in drug discovery. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with detailed protocols, methodologies for structural elucidation, and a discussion of its potential applications and handling procedures, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Core Structural Analysis

The structure of (S)-1-(Pyrrolidin-3-yl)piperidine features a piperidine ring attached via a nitrogen-carbon bond to the chiral C3 position of a pyrrolidine ring. The "(S)" designation indicates the specific stereochemical configuration at this chiral center, which is crucial for its interaction with enantioselective biological systems like enzymes and receptors. The dihydrochloride salt form protonates the two basic nitrogen atoms, enhancing the compound's stability, crystallinity, and aqueous solubility, which are advantageous for storage, handling, and certain reaction conditions.

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

For unambiguous identification and sourcing, a comprehensive list of identifiers for this compound is provided below.

| Identifier | Value | Source |

| IUPAC Name | 1-[(3S)-3-pyrrolidinyl]piperidine dihydrochloride | N/A |

| CAS Number | 917505-12-5 | [1][2] |

| Molecular Formula | C₉H₂₀Cl₂N₂ | [1][3] |

| Molecular Weight | 227.18 g/mol | [1] |

| InChI Key | GDPYVOIPMPHKGB-WWPIYYJJSA-N | [1][3] |

| Synonyms | (S)-1-(3-Pyrrolidinyl)piperidine Dihydrochloride | [2] |

Physicochemical Properties

The physical properties of the compound are critical for its handling, formulation, and use in synthetic chemistry.

| Property | Value | Notes | Source |

| Physical Form | Solid | Typically a crystalline or amorphous powder. | [1] |

| Purity | ≥96% | As commonly supplied for research purposes. | [1][3] |

| Solubility | Soluble in water | The hydrochloride salt form enhances aqueous solubility. | [4] |

| Storage | Store at room temperature | Keep in a tightly sealed container. | [1][5] |

| Stability | Hygroscopic | Prone to absorbing moisture from the air; store in a dry environment. | [4] |

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The primary disconnection is at the C-N bond between the pyrrolidine and piperidine rings. This leads to a protected (S)-pyrrolidin-3-one derivative and piperidine as starting materials. The chiral center is sourced from a commercially available, enantiopure starting material, such as (S)-3-hydroxypyrrolidine, which is then oxidized to the ketone.

References

- 1. This compound | 917505-12-5 [sigmaaldrich.com]

- 2. 1-[(3S)-3-PYRROLIDINYL]-PIPERIDINE DIHYDROCHLORIDE | 917505-12-5 [amp.chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

(S)-1-(Pyrrolidin-3-yl)piperidine Dihydrochloride: A Technical Guide to its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride is a synthetic compound featuring a piperidine ring linked to a pyrrolidine moiety. While direct pharmacological data for this specific molecule is not extensively published, its structural components are prevalent in a variety of biologically active agents, particularly those targeting the central nervous system. Piperidine and pyrrolidine scaffolds are key components in numerous drugs and research compounds, indicating a high potential for biological activity. This guide outlines a scientifically-grounded, putative mechanism of action for this compound, focusing on its potential as a modulator of dopaminergic and sigma receptor systems. Furthermore, this document provides a comprehensive framework of experimental protocols essential for the validation of these hypotheses, designed to meet the rigorous standards of drug discovery and development.

Introduction: Unraveling the Therapeutic Potential of a Privileged Scaffold

The piperidine ring is a fundamental heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals with diverse therapeutic applications.[1][2] Its prevalence highlights its role as a "privileged scaffold," a molecular framework that can interact with multiple biological targets.[2] Similarly, the pyrrolidine ring is a versatile scaffold found in a wide array of biologically active compounds.[3] The combination of these two saturated heterocycles in (S)-1-(Pyrrolidin-3-yl)piperidine suggests a compound with the potential for significant central nervous system activity.

Based on structure-activity relationships of analogous compounds, this guide proposes a primary mechanism of action centered on the dopamine D4 receptor and a secondary, modulatory role at sigma-1 receptors .

Proposed Primary Target: The Dopamine D4 Receptor

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[4][5] These brain regions are critically involved in cognition, emotion, and executive function.[6][7] Consequently, the D4 receptor is a compelling target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and bipolar disorder.[4][6]

Hypothesis: (S)-1-(Pyrrolidin-3-yl)piperidine as a D4 Receptor Agonist/Partial Agonist

It is hypothesized that (S)-1-(Pyrrolidin-3-yl)piperidine acts as an agonist or partial agonist at the dopamine D4 receptor. As a D2-like receptor, activation of the D4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]

A partial agonist would bind to and activate the D4 receptor, but with lower efficacy than the endogenous ligand, dopamine. This could provide a modulatory effect, fine-tuning dopaminergic signaling rather than causing a maximal response, which may offer a superior therapeutic window and a more favorable side-effect profile.[6]

Downstream Signaling Pathway

The proposed signaling cascade following the activation of the D4 receptor by (S)-1-(Pyrrolidin-3-yl)piperidine is depicted below.

Caption: Proposed D4 receptor signaling pathway.

Proposed Secondary Target: The Sigma-1 Receptor

Sigma receptors, particularly the sigma-1 subtype, are unique intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[8][9] They function as molecular chaperones and are involved in the modulation of various signaling pathways, including ion channel function and neurotransmitter release.[10][11] Ligands of the sigma-1 receptor have shown therapeutic potential in a variety of CNS disorders, including depression, anxiety, and neurodegenerative diseases.[10]

Hypothesis: (S)-1-(Pyrrolidin-3-yl)piperidine as a Sigma-1 Receptor Ligand

It is proposed that (S)-1-(Pyrrolidin-3-yl)piperidine may also act as a ligand at the sigma-1 receptor. The nature of this interaction (agonist or antagonist) would determine its modulatory effects. Sigma-1 receptor agonists have been shown to potentiate ligand-gated ion channels, such as the NMDA receptor, while inhibiting voltage-gated ion channels.[9]

Modulatory Role on Neurotransmission

The interaction with the sigma-1 receptor could lead to a fine-tuning of glutamatergic and other neurotransmitter systems, potentially contributing to the overall pharmacological profile of the compound.

Caption: Proposed Sigma-1 receptor modulatory pathway.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test the proposed mechanisms of action, a multi-tiered experimental approach is necessary.

Tier 1: In Vitro Receptor Binding and Functional Assays

The initial step is to determine the binding affinity and functional activity of (S)-1-(Pyrrolidin-3-yl)piperidine at the primary and secondary targets.

4.1.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for human dopamine D4 and sigma-1 receptors.

-

Protocol:

-

Prepare cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

-

Incubate the cell membranes with a known radioligand for the D4 receptor (e.g., [³H]-Spiperone) and varying concentrations of (S)-1-(Pyrrolidin-3-yl)piperidine.

-

Separate the bound and free radioligand using filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Repeat the assay for the sigma-1 receptor using a suitable radioligand (e.g., [³H]-(+)-pentazocine).

-

Calculate the IC50 values and convert them to Ki values using the Cheng-Prusoff equation.

-

4.1.2. Functional Assays

-

Objective: To determine the functional activity (EC50 and Emax) of the compound at the dopamine D4 receptor.

-

Protocol (cAMP Assay):

-

Culture a stable cell line expressing the human dopamine D4 receptor.

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[5]

-

Treat the cells with varying concentrations of (S)-1-(Pyrrolidin-3-yl)piperidine.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

-

Determine the EC50 and Emax values by fitting the data to a dose-response curve. A full agonist will produce a maximal response similar to dopamine, while a partial agonist will elicit a submaximal response.[5]

-

Tier 2: Cellular and Ex Vivo Assays

These assays will provide insights into the compound's effects in a more complex biological system.

4.2.1. In-Cell Western Assays

-

Objective: To measure the downstream signaling effects of D4 receptor activation.

-

Protocol:

-

Culture neuronal cells or the D4-expressing cell line in a multi-well plate.

-

Treat the cells with (S)-1-(Pyrrolidin-3-yl)piperidine.

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., ERK1/2).

-

Incubate with fluorescently labeled secondary antibodies.

-

Quantify the fluorescence intensity using an imaging system.

-

4.2.2. Electrophysiology (Patch-Clamp)

-

Objective: To assess the modulatory effects of the compound on ion channel activity in primary neurons.

-

Protocol:

-

Prepare acute brain slices or primary neuronal cultures from relevant brain regions (e.g., prefrontal cortex).

-

Perform whole-cell patch-clamp recordings from individual neurons.

-

Apply (S)-1-(Pyrrolidin-3-yl)piperidine to the bath and record changes in membrane potential and ion currents (e.g., NMDA- or potassium-evoked currents).

-

Tier 3: In Vivo Behavioral Models

In vivo studies are crucial to establish the physiological relevance of the in vitro findings.

4.3.1. Novel Object Recognition Test (for Cognition)

-

Objective: To evaluate the pro-cognitive effects of the compound, consistent with D4 receptor agonism.[5]

-

Protocol:

-

Acclimatize rodents to an open-field arena.

-

During the training phase, expose the animals to two identical objects.

-

After a retention interval, administer (S)-1-(Pyrrolidin-3-yl)piperidine or vehicle.

-

In the test phase, replace one of the familiar objects with a novel one.

-

Measure the time spent exploring the novel versus the familiar object. An increase in time spent with the novel object indicates improved recognition memory.

-

4.3.2. Prepulse Inhibition (PPI) of the Startle Reflex (for Sensorimotor Gating)

-

Objective: To assess the potential antipsychotic-like effects of the compound.

-

Protocol:

-

Place the animal in a startle chamber.

-

Present a series of acoustic startle stimuli (pulses) alone or preceded by a weaker, non-startling stimulus (prepulse).

-

Measure the startle response (whole-body flinch).

-

Administer (S)-1-(Pyrrolidin-3-yl)piperidine and assess its ability to restore PPI deficits induced by a psychomimetic agent (e.g., PCP or apomorphine).

-

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experimental workflow.

| Assay | Parameter | (S)-1-(Pyrrolidin-3-yl)piperidine | Reference Compound (e.g., Dopamine) |

| Dopamine D4 Binding | Ki (nM) | To be determined | Known value |

| Sigma-1 Binding | Ki (nM) | To be determined | Known value |

| D4 Functional (cAMP) | EC50 (nM) | To be determined | Known value |

| Emax (%) | To be determined | 100% | |

| Novel Object Recognition | DI (%) | To be determined | Vehicle control value |

| Prepulse Inhibition | % PPI | To be determined | Vehicle control value |

DI: Discrimination Index

Conclusion

The structural features of this compound strongly suggest its potential as a modulator of the dopamine D4 and sigma-1 receptors. The proposed mechanism of action, centered on D4 receptor agonism/partial agonism with a potential modulatory role at sigma-1 receptors, provides a solid foundation for a comprehensive pharmacological investigation. The detailed experimental workflow outlined in this guide offers a robust and scientifically rigorous approach to validate these hypotheses and elucidate the therapeutic potential of this compound for the treatment of central nervous system disorders. The successful execution of these studies will be instrumental in advancing our understanding of this promising molecule and its potential journey from a chemical entity to a therapeutic agent.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What are D4 receptor partial agonists and how do they work? [synapse.patsnap.com]

- 7. What are D4 receptor agonists and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Potential Biological Targets for (S)-1-(Pyrrolidin-3-yl)piperidine

Abstract: The compound (S)-1-(Pyrrolidin-3-yl)piperidine represents a compelling chemical scaffold built from two of the most prolific heterocycles in medicinal chemistry: pyrrolidine and piperidine.[1][2] These saturated rings are cornerstone structures in numerous natural alkaloids and approved pharmaceuticals, exhibiting a vast spectrum of biological activities.[3][4][5] The specific stereochemistry at the 3-position of the pyrrolidine ring suggests a precise interaction with biological macromolecules, making targeted investigation essential. This guide presents a strategic, hypothesis-driven framework for the systematic identification and validation of the biological targets of (S)-1-(Pyrrolidin-3-yl)piperidine. We postulate that the compound's primary targets likely reside within the cholinergic and dopaminergic systems, based on extensive precedent from structurally related molecules. This document provides researchers and drug development professionals with a logical workflow, from initial broad-based screening to specific functional characterization, underpinned by detailed experimental protocols and data interpretation strategies.

Introduction to the (S)-1-(Pyrrolidin-3-yl)piperidine Scaffold

The Pharmacological Significance of Pyrrolidine and Piperidine Heterocycles

The pyrrolidine and piperidine rings are privileged scaffolds in drug discovery, prized for their ability to confer favorable physicochemical properties such as aqueous solubility while providing a three-dimensional framework for precise spatial orientation of functional groups.[6] Their structural versatility has led to their incorporation into a wide array of therapeutics with diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2][7] The nitrogen atom in these rings is typically protonated at physiological pH, allowing it to serve as a critical cationic interaction point with target proteins, a common feature for many neurotransmitter receptor ligands.

Structural Features and Stereochemistry

The title compound, (S)-1-(Pyrrolidin-3-yl)piperidine, combines these two key heterocycles. Its defining features are:

-

A piperidine ring , which often serves as a bulky hydrophobic group or a scaffold to position other functionalities.

-

A pyrrolidine ring , linked via its 3-position to the piperidine nitrogen.

-

A chiral center at the 3-position of the pyrrolidine ring, designated as (S). This specific stereoisomerism is critical, as biological targets are chiral, and different enantiomers can exhibit vastly different affinities, efficacies, and selectivities.[6][8]

The basic nitrogen of the pyrrolidine ring is a key feature, likely mimicking the cationic head of endogenous ligands like acetylcholine or dopamine.

Rationale for Target Exploration: A Scaffold-Based Hypothesis

Based on the prevalence of the pyrrolidine and piperidine moieties in known neuropharmacological agents, we can formulate a strong, evidence-based hypothesis to guide our investigation. The structural architecture strongly suggests interaction with neurotransmitter receptors, particularly those that recognize a cationic amine. Therefore, the primary focus of this guide will be on the cholinergic and dopaminergic systems.

Primary Hypothesized Target Classes

The Cholinergic System: A Prime Candidate

The cholinergic system, modulated by acetylcholine (ACh), is a highly probable target. The pyrrolidine ring, in particular, is a well-established bioisostere for the quaternary ammonium group of ACh.

-

2.1.1 Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. The pyrrolidine ring of nicotine itself is a classic example of this pharmacophore interacting with nAChRs.[9] Derivatives of pyrrolidine have been extensively studied as ligands for various nAChR subtypes, including the major brain subtypes α4β2 and α7.[10][11] These receptors are implicated in cognitive function, addiction, and inflammation.

-

2.1.2 Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). Numerous muscarinic agonists and antagonists incorporate pyrrolidine or piperidine rings to achieve subtype selectivity.[12][13][14] These receptors are involved in a wide range of physiological processes, including memory, learning, and autonomic functions.

Caption: Simplified signaling pathways for nAChR and mAChR subtypes.

The Dopaminergic System: A Strong Possibility

The dopaminergic system is another critical area of investigation. Piperidine and pyrrolidine scaffolds are central to the structure of many potent and selective dopamine receptor ligands.[15][16]

-

2.2.1 D2-like Receptors (D2, D3, D4): This family of Gi-coupled GPCRs is a major target for antipsychotic and anti-Parkinsonian drugs. The design of ligands that selectively target the D3 or D4 subtype over the D2 receptor is a major goal in modern medicinal chemistry to reduce side effects.[8][17] The pyrrolidine moiety can interact with the orthosteric binding site, while the piperidine group could potentially engage a secondary, less-conserved binding pocket, a strategy used to enhance selectivity.[18]

Caption: Canonical Gi-coupled signaling pathway for D2-like dopamine receptors.

A Strategic Framework for Target Identification and Validation

Caption: A four-phase workflow for systematic target validation.

Phase 1: Initial Target Screening & Binding Affinity

Expertise & Experience: The first step is not to determine function, but simply to ask: "Where does the compound bind?" Radioligand binding assays are the gold standard for this purpose. They are cost-effective, high-throughput, and directly measure the affinity (expressed as the inhibition constant, Ki) of a compound for a receptor, providing a quantitative starting point for all further investigation.

-

Preparation of Membranes: Use cell lines (e.g., HEK293 or CHO) stably expressing a single human receptor subtype (e.g., M1, D2, α7 nAChR). Harvest cells and prepare crude membrane fractions via homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine receptor membranes, a specific radioligand (e.g., [³H]-NMS for mAChRs, [³H]-Spiperone for D2Rs), and varying concentrations of (S)-1-(Pyrrolidin-3-yl)piperidine (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Determination of Non-Specific Binding (NSB): In parallel wells, include a high concentration of a known, non-labeled competitor (e.g., atropine for mAChRs) to saturate all specific binding sites. Any remaining radioactivity is considered NSB.

-

Incubation: Incubate plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filter traps the membranes (and any bound radioligand) while unbound ligand passes through.

-

Quantification: Measure the radioactivity trapped on the filtermat using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

| Target Class | Receptor Subtype | Radioligand | Ki (nM) for (S)-1-(Pyrrolidin-3-yl)piperidine |

| Cholinergic | M1 Muscarinic | [³H]-Pirenzepine | Experimental Value |

| M2 Muscarinic | [³H]-AF-DX 384 | Experimental Value | |

| M3 Muscarinic | [³H]-4-DAMP | Experimental Value | |

| α4β2 Nicotinic | [³H]-Epibatidine | Experimental Value | |

| α7 Nicotinic | [³H]-Methyllycaconitine | Experimental Value | |

| Dopaminergic | D1 Dopamine | [³H]-SCH23390 | Experimental Value |

| D2 Dopamine | [³H]-Spiperone | Experimental Value | |

| D3 Dopamine | [³H]-7-OH-DPAT | Experimental Value | |

| D4 Dopamine | [³H]-Nemonapride | Experimental Value | |

| Serotonergic | 5-HT1A | [³H]-8-OH-DPAT | Experimental Value |

| 5-HT2A | [³H]-Ketanserin | Experimental Value |

A Ki value < 100 nM is generally considered a significant "hit" worthy of follow-up.

Phase 2: Functional Characterization of Hits

Expertise & Experience: Once binding is confirmed, the critical next question is: "What does the compound do at the receptor?" Does it activate it (agonist), block it (antagonist), or modulate its activity (allosteric modulator)? Cell-based functional assays that measure downstream signaling are required to answer this. The choice of assay is dictated by the receptor's signaling mechanism (e.g., Gq, Gi, Gs, or ion flux).

-

Cell Culture: Use cells expressing the receptor of interest (e.g., D2 or M2).

-

Assay Setup: Plate cells in a 96-well plate.

-

Antagonist Mode: To test for antagonism, pre-incubate cells with varying concentrations of (S)-1-(Pyrrolidin-3-yl)piperidine, followed by stimulation with a known agonist at its EC80 concentration (e.g., quinpirole for D2).

-

Agonist Mode: To test for agonism, incubate cells with varying concentrations of (S)-1-(Pyrrolidin-3-yl)piperidine alone. Include a known full agonist as a positive control.

-

cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis:

-

Agonist: Plot cAMP levels vs. log[compound] to determine EC50 (potency) and Emax (efficacy relative to a full agonist).

-

Antagonist: Plot cAMP levels vs. log[compound] to determine IC50 (potency). This can be converted to a functional inhibition constant (Kb) using the Schild equation.

-

| Target | Assay Type | Mode | Potency (EC50/IC50, nM) | Efficacy (% of Max Response) |

| D2 Dopamine | cAMP | Agonist | Experimental Value | Experimental Value |

| Antagonist | Experimental Value | N/A | ||

| M2 Muscarinic | cAMP | Agonist | Experimental Value | Experimental Value |

| Antagonist | Experimental Value | N/A | ||

| M1 Muscarinic | Calcium Flux | Agonist | Experimental Value | Experimental Value |

| Antagonist | Experimental Value | N/A |

Phase 3: Selectivity and Off-Target Profiling

Expertise & Experience: A compound that is potent at one target but also active at many others may have a complex and undesirable clinical profile. It is crucial to assess selectivity early. This is a self-validating step; a truly promising compound must demonstrate a clean profile. This is typically achieved by screening against a broad panel of receptors, transporters, and enzymes.

-

Compound Submission: Submit (S)-1-(Pyrrolidin-3-yl)piperidine to a contract research organization (CRO) that offers a comprehensive safety panel (e.g., Eurofins SafetyScreen44 or CEREP BioPrint).

-

Screening: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of 40-100 targets.

-

Data Interpretation: The results are reported as the percent inhibition of radioligand binding. Any target showing >50% inhibition is flagged as a potential off-target liability and should be followed up with full concentration-response curves to determine Ki.

-

Selectivity Index Calculation: The selectivity for the primary target (Target A) over an off-target (Target B) is calculated as: Selectivity Index = Ki (Target B) / Ki (Target A). A selectivity index >100-fold is generally considered excellent.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven strategy for elucidating the biological targets of (S)-1-(Pyrrolidin-3-yl)piperidine. By leveraging knowledge of its core pyrrolidine and piperidine scaffolds, we have prioritized the cholinergic and dopaminergic systems as the most probable areas of interaction. The phased experimental workflow, progressing from high-throughput binding assays to detailed functional characterization and broad selectivity profiling, provides a clear and logical path for investigation.

The data generated from this framework will not only identify the primary molecular target(s) but will also reveal the compound's functional activity and its selectivity profile. This comprehensive understanding is the foundational requirement for any further drug development efforts, enabling researchers to make informed decisions about advancing the compound into more complex cellular and in vivo models relevant to CNS disorders.

References

- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives [ouci.dntb.gov.ua]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: The discovery of new functionally selective muscarinic agonists [pubblicazioni.unicam.it]

- 14. WO2006018708A3 - Pyrrolidine derivatives as muscarinic receptor antagonists - Google Patents [patents.google.com]

- 15. d-nb.info [d-nb.info]

- 16. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma | MDPI [mdpi.com]

- 17. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride literature review

An In-depth Technical Guide to (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride for Drug Development Professionals

Abstract

(S)-1-(Pyrrolidin-3-yl)piperidine is a chiral synthetic building block featuring two of the most prevalent saturated nitrogen heterocycles in modern medicinal chemistry: the pyrrolidine and piperidine rings.[1][2] This guide provides a comprehensive technical overview of its dihydrochloride salt, this compound (CAS No. 917505-12-5), intended for researchers and scientists in the field of drug discovery and development. We will explore its chemical properties, plausible synthetic routes based on established methodologies, analytical characterization techniques, and its potential pharmacological significance as inferred from the broader class of pyrrolidine- and piperidine-containing compounds. This document aims to serve as a foundational resource, synthesizing available data and expert insights to facilitate its application in research and development projects.

Introduction: The Significance of the Pyrrolidine-Piperidine Scaffold

The pyrrolidine and piperidine rings are fundamental scaffolds in pharmacology, forming the core of numerous biologically active molecules and FDA-approved drugs.[1][3] Their prevalence stems from several key advantages:

-

Pharmacokinetic Profile: These saturated heterocycles often confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including improved aqueous solubility and metabolic stability.[3]

-

Structural Versatility: Their three-dimensional, non-planar structures are ideal for exploring chemical space beyond the "flatland" of aromatic compounds, enabling precise spatial orientation of functional groups to optimize interactions with biological targets.[4]

-

Proven Bioactivity: The piperidine motif is present in a wide array of drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[3] Similarly, the pyrrolidine ring is a core structure in many natural alkaloids and pharmacologically active agents.[1]

The molecule (S)-1-(Pyrrolidin-3-yl)piperidine combines these two privileged structures. The specific "(S)" stereochemistry is critical, as biological systems are chiral, and enantiomers often exhibit significantly different pharmacological and toxicological profiles.[5] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it highly suitable for experimental and formulation studies.

Physicochemical and Structural Properties

This compound is commercially available as a solid, typically for research purposes.[6] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 917505-12-5 | [7] |

| Molecular Formula | C₉H₂₀Cl₂N₂ | [6] |

| Molecular Weight | 227.17 g/mol | [6] |

| Synonyms | 1-[(3S)-3-pyrrolidinyl]piperidine dihydrochloride | [7] |

| Physical Form | Solid | |

| Purity | Typically ≥95-96% | [6] |

| Storage | Store at room temperature | [7] |

| InChI Key | GDPYVOIPMPHKGB-WWPIYYJJSA-N | [6] |

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Pathway

The most logical approach involves the nucleophilic substitution reaction between a protected (S)-3-halopyrrolidine or a (S)-3-pyrrolidinol derivative (activated as a sulfonate ester) and piperidine. The key to this synthesis is securing the chiral intermediate, (S)-3-aminopyrrolidine, which can be prepared from readily available chiral starting materials like L-aspartic acid or trans-4-hydroxy-L-proline.[5][8]

A plausible synthetic workflow is outlined below. The causality behind this multi-step approach is to build the chiral center early from an inexpensive chiral pool starting material and carry it through the synthesis. The use of a Boc protecting group is standard practice to prevent side reactions with the pyrrolidine nitrogen during intermediate steps.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, self-validating system based on common organic synthesis techniques.[5][8][9]

Step 1: Synthesis of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

-

To a solution of commercially available (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triethylamine (1.5 equiv.).

-

Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate

-

To a solution of the crude mesylate from Step 1 (1.0 equiv.) in acetonitrile, add piperidine (2.0 equiv.) and potassium carbonate (2.5 equiv.).

-

Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the Boc-protected product.

Step 3: Synthesis of this compound

-

Dissolve the purified Boc-protected product from Step 2 (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2-4 hours.

-

The dihydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.

Analytical Characterization

The identity and purity of the final compound would be confirmed using a suite of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aliphatic region corresponding to the non-equivalent protons of the pyrrolidine and piperidine rings. Broad signals for the N-H protons of the ammonium salts. |

| ¹³C NMR | Distinct signals for each of the 9 unique carbon atoms in the structure. |

| Mass Spec (ESI+) | A base peak corresponding to the protonated free base [M+H]⁺ at m/z ≈ 155.2. |

| Chiral HPLC | A single major peak confirming the enantiomeric purity when compared to a racemic standard. |

| Elemental Analysis | Percentages of C, H, N, and Cl consistent with the molecular formula C₉H₂₀Cl₂N₂. |

Pharmacological Profile and Therapeutic Potential

The pyrrolidine-piperidine scaffold is a cornerstone in the development of therapeutics for a wide range of diseases. While specific pharmacological data for this compound is not publicly available, its structural motifs suggest significant potential in several areas.

Inferred Mechanisms and Applications

-

Central Nervous System (CNS) Activity: Piperidine is a core component of many CNS-active drugs.[3] Derivatives of pyrrolidine have been investigated as antagonists for chemokine receptors like CXCR4, which play a role in neuroinflammation.[10] The combined scaffold could be explored for activity at dopamine, serotonin, or NMDA receptors.

-

Metabolic Disorders: Patents for related pyrrolidine derivatives describe their use as inhibitors of acetyl-CoA carboxylase(s) for the treatment of obesity and type-2 diabetes.[11] Other related structures have been investigated as dual GPR119 agonists and DPP-IV inhibitors, both important targets in diabetes treatment.[12]

-

Analgesia: Several studies have reported the synthesis and analgesic activity of N-substituted 3-(1-pyrrolidinyl)butyramides and 4-(1-pyrrolidinyl)piperidine derivatives.[13][14] These compounds have shown significant, naloxone-sensitive analgesic effects in preclinical models, suggesting potential action through opioid or related pain pathways.[13]

Conclusion and Future Directions

This compound is a valuable and versatile building block for drug discovery. Its synthesis is achievable through established chemical routes, leveraging the chiral pool to ensure stereochemical integrity. The combination of the pyrrolidine and piperidine rings, both privileged structures in medicinal chemistry, provides a strong foundation for developing novel therapeutics.

Future research should focus on synthesizing a library of derivatives by modifying the N-1 position of the piperidine ring or the N-1 position of the pyrrolidine ring to establish clear Structure-Activity Relationships (SAR). Screening these compounds against a panel of CNS, metabolic, and pain-related targets could uncover novel lead compounds for further development. The inherent 3D nature of this scaffold makes it an excellent candidate for modern drug design strategies aimed at improving potency and selectivity while maintaining favorable physicochemical properties.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [cymitquimica.com]

- 7. 1-[(3S)-3-PYRROLIDINYL]-PIPERIDINE DIHYDROCHLORIDE | 917505-12-5 [amp.chemicalbook.com]

- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 9. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]

- 12. WO2011128394A1 - 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders - Google Patents [patents.google.com]

- 13. Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Spectroscopic Guide to (S)-1-(Pyrrolidin-3-yl)piperidine Dihydrochloride for Pharmaceutical Development

Introduction: The Structural Significance of a Bridged Heterocycle

(S)-1-(Pyrrolidin-3-yl)piperidine is a chiral saturated heterocyclic compound featuring a piperidine ring linked to a pyrrolidine ring via a nitrogen-carbon bond. This structural motif is of significant interest in medicinal chemistry and drug development, as both piperidine and pyrrolidine rings are prevalent scaffolds in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for pharmaceutical formulation. A thorough understanding of its three-dimensional structure and chemical properties is paramount for its application, and this is achieved through detailed spectral analysis.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for (S)-1-(pyrrolidin-3-yl)piperidine dihydrochloride. The interpretation is grounded in fundamental spectroscopic principles and data from analogous structures, offering researchers a robust framework for the characterization of this and similar molecules.

Molecular Structure and Analytical Workflow

The structure of this compound features two protonated nitrogen atoms, which profoundly influences its spectral characteristics. The analytical workflow for its characterization is a multi-technique approach, ensuring unambiguous structural elucidation.

References

(S)-1-(Pyrrolidin-3-yl)piperidine Dihydrochloride: A Comprehensive Technical Safety Guide for Researchers

(An In-Depth Guide for Drug Development Professionals)

This document provides a detailed technical guide and material safety data sheet (MSDS) for (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. This guide moves beyond a standard MSDS by providing in-depth scientific context and practical, field-proven insights to ensure the safe and effective use of this chemical in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a chemical compound with the CAS number 917505-12-5.[1] It is also known by its synonym, 1-[(3S)-3-pyrrolidinyl]piperidine dihydrochloride.[1] The molecular formula of this compound is C9H20N2Cl2, and it has a molecular weight of 227.17 g/mol .[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 917505-12-5 | [1] |

| Molecular Formula | C9H20Cl2N2 | [2] |

| Molecular Weight | 227.17 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥96% | [2] |

| Storage Temperature | Room Temperature | [1] |

| Solubility | Soluble in water | [3] |

Note: Some data, such as solubility, is inferred from structurally similar compounds like piperidine hydrochloride, which is known to be soluble in water.

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The primary hazards are related to ingestion, skin and eye contact, and respiratory irritation.

Globally Harmonized System (GHS) Classification:

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]

-

Skin Irritation (Category 2) : H315 - Causes skin irritation.[1]

-

Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : H335 - May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictograms:

Caption: GHS Hazard Pictogram

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is crucial in case of exposure. The following protocols are based on best practices for handling similar chemical compounds and should be followed diligently.

General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[4]

Protocol 1: In Case of Inhalation

-

Remove to Fresh Air: Immediately move the affected individual from the contaminated area to an area with fresh air.[3][5]

-

Monitor Breathing: If breathing is difficult or has stopped, provide artificial respiration.[3][5]

-

Seek Medical Attention: Obtain immediate medical assistance.[3][5]

Protocol 2: In Case of Skin Contact

-

Remove Contaminated Clothing: Immediately take off all contaminated clothing and shoes.[3][5]

-

Wash with Water: Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][5]

-

Seek Medical Attention: Obtain immediate medical assistance.[3][5]

Protocol 3: In Case of Eye Contact

-

Rinse with Water: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[3][5]

-

Remove Contact Lenses: If present and easy to do, remove contact lenses.[1]

-

Seek Medical Attention: Obtain immediate medical assistance from an ophthalmologist.[6]

Protocol 4: In Case of Ingestion

-

Do NOT Induce Vomiting: Unless directed to do so by medical personnel.[6]

-

Seek Medical Attention: Call a physician or poison control center immediately.[3][4]

Handling and Storage: Ensuring Laboratory Safety

Proper handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.

4.1. Safe Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[7]

-